1-(2,4-Dichlorophenyl)ethanamine, also known as (R)-1-(2,4-dichlorophenyl)ethanamine, is an organic compound with the molecular formula and a molecular weight of approximately 190.07 g/mol. This compound features a dichlorophenyl group attached to an ethanamine structure, making it a member of the amine family. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical properties and biological activities.
For example, when treated with an acid chloride, 1-(2,4-dichlorophenyl)ethanamine can yield the corresponding amide through nucleophilic attack by the amine nitrogen .
Research indicates that 1-(2,4-dichlorophenyl)ethanamine exhibits notable biological activities. It has been studied for its potential as:
In particular, studies have shown that related compounds display antiamoebic activity against pathogens such as Entamoeba histolytica .
The synthesis of 1-(2,4-dichlorophenyl)ethanamine typically involves several steps:
A specific synthetic route involves heating a solution of 2,4-dichloro-a-methylbenzylamine in isopropanol and ethanol at elevated temperatures followed by cooling and crystallization .
1-(2,4-Dichlorophenyl)ethanamine has several applications across different fields:
Studies on the interactions of 1-(2,4-dichlorophenyl)ethanamine reveal its potential effects on biological systems:
Several compounds are structurally similar to 1-(2,4-dichlorophenyl)ethanamine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-(2-Chlorophenyl)ethanamine | 39959-67-6 | 0.98 | Contains only one chlorine atom on the phenyl ring |
(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride | 2055848-81-0 | 0.94 | Has a different substitution pattern on the phenyl ring |
(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 844647-34-3 | 0.94 | Different stereochemistry compared to (R)-isomer |
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride | 873893-94-8 | 0.96 | Propyl group instead of ethyl |
These comparisons illustrate how variations in chlorination and substitution patterns affect the properties and potential applications of these compounds.
Corrosive;Irritant;Environmental Hazard